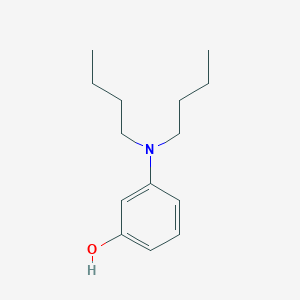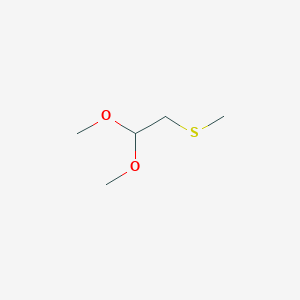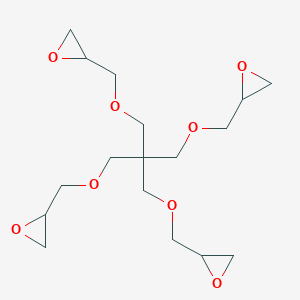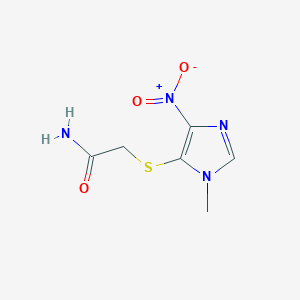
Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)-, also known as MNIT, is a chemical compound that has been widely studied for its potential applications in scientific research. MNIT is a thiol-reactive compound that can be used as a chemical probe to study protein thiol modifications.
Mecanismo De Acción
Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- reacts with thiol groups on proteins via a nucleophilic substitution reaction. The reaction forms a covalent bond between the thiol group and the sulfur atom of Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)-. This reaction can be used to selectively label and modify thiol groups on proteins.
Efectos Bioquímicos Y Fisiológicos
Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- can modify the function of proteins by altering their thiol groups. This can lead to changes in enzyme activity, protein-protein interactions, and signaling pathways. Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- has been shown to selectively label and modify thiol groups on a variety of proteins, including redox-sensitive transcription factors and enzymes involved in cellular metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- has several advantages for lab experiments. It is a small molecule that can selectively label and modify thiol groups on proteins. Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- can be used in a variety of experimental systems, including cell culture and animal models. However, Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- has some limitations. It is a reactive compound that can modify other nucleophilic groups besides thiol groups. Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- can also be toxic to cells at high concentrations, which can limit its use in some experimental systems.
Direcciones Futuras
Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- has many potential future directions for scientific research. One direction is to use Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- to study the role of thiol modifications in disease processes. Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- can be used to selectively label and modify thiol groups on proteins involved in disease pathways, allowing researchers to study the role of thiol modifications in disease progression. Another direction is to develop new chemical probes based on the structure of Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)-. These probes could have improved selectivity and reactivity for thiol groups, allowing for more precise labeling and modification of thiol groups on proteins. Overall, Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- has the potential to be a valuable tool for studying the role of thiol modifications in cellular processes and disease.
Métodos De Síntesis
Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- can be synthesized using a multistep reaction starting from 1-methyl-4-nitroimidazole. The synthesis involves the protection of the imidazole nitrogen with a tert-butyldimethylsilyl (TBDMS) group, followed by the reduction of the nitro group with zinc and hydrochloric acid to give 1-methyl-4-aminoimidazole. The amino group is then reacted with 2-chloroethanethiol to give the desired product, Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)-.
Aplicaciones Científicas De Investigación
Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- has been used as a chemical probe to study protein thiol modifications. Thiol groups on proteins play important roles in many cellular processes, including redox signaling, enzyme catalysis, and protein folding. Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- can selectively react with thiol groups on proteins, allowing researchers to study the role of thiol modifications in these processes.
Propiedades
Número CAS |
110578-99-9 |
|---|---|
Nombre del producto |
Acetamide, 2-((1-methyl-4-nitro-1H-imidazol-5-YL)thio)- |
Fórmula molecular |
C6H8N4O3S |
Peso molecular |
216.22 g/mol |
Nombre IUPAC |
2-(3-methyl-5-nitroimidazol-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C6H8N4O3S/c1-9-3-8-5(10(12)13)6(9)14-2-4(7)11/h3H,2H2,1H3,(H2,7,11) |
Clave InChI |
XOCKNIDKCQUYLP-UHFFFAOYSA-N |
SMILES |
CN1C=NC(=C1SCC(=O)N)[N+](=O)[O-] |
SMILES canónico |
CN1C=NC(=C1SCC(=O)N)[N+](=O)[O-] |
Otros números CAS |
110578-99-9 |
Sinónimos |
ACETAMIDE, 2-((1-METHYL-4-NITRO-1H-IMIDAZOL-5-YL)THIO)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



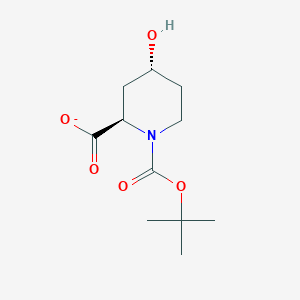
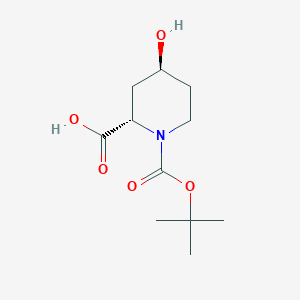

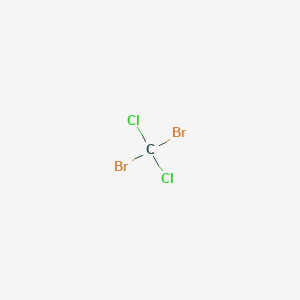
![Dimethylbis[2-[(1-oxohexadecyl)oxy]ethyl]ammonium chloride](/img/structure/B8395.png)

